Methyl 2-fluoro-3-methyl-5-nitrobenzoate

Description

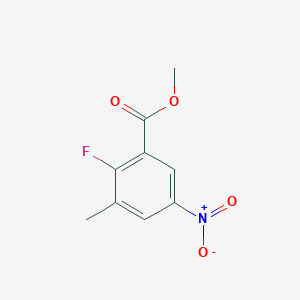

Methyl 2-fluoro-3-methyl-5-nitrobenzoate (CAS: 1520538-81-1) is a fluorinated aromatic ester featuring a trifunctional benzene ring substituted with a fluorine atom at position 2, a methyl group at position 3, and a nitro group at position 4. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its electron-deficient aromatic system, which facilitates regioselective reactions such as nucleophilic substitutions or catalytic cross-couplings . Its molecular weight is 213.16 g/mol (C₉H₈FNO₄), and it is commercially available for research purposes in milligram to gram quantities .

Structure

2D Structure

Properties

IUPAC Name |

methyl 2-fluoro-3-methyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-5-3-6(11(13)14)4-7(8(5)10)9(12)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJCEXRMQOTMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-fluoro-3-methyl-5-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in various fields, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C9H8FNO4

- Molecular Weight : 197.16 g/mol

The compound features a nitro group, a fluorine atom, and a methyl group attached to a benzoate structure, which influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the nitration of methyl 2-fluoro-3-methylbenzoate using fuming nitric acid in the presence of sulfuric acid. This process yields the nitro derivative, which can then be purified through crystallization or chromatography.

This compound exhibits various biological activities attributed to its structural components:

- Enzyme Inhibition : The nitro group can act as a competitive inhibitor for certain enzymes, particularly cholinesterases. This inhibition can lead to increased levels of neurotransmitters, which may have implications in treating neurological disorders such as Alzheimer's disease .

- Antioxidant Properties : The compound has shown potential antioxidant activity, which is crucial in combating oxidative stress-related diseases. Studies indicate that it can scavenge free radicals effectively .

- Pharmacological Applications : Research indicates that derivatives of this compound may serve as precursors in developing pharmaceuticals targeting various biological pathways, including anti-inflammatory and anticancer activities .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Cholinesterase Inhibition Study :

Compound IC50 (µM) Target Enzyme This compound 25.4 AChE Donepezil 20.1 AChE Rivastigmine 22.0 BChE - Antioxidative Capacity :

Scientific Research Applications

Organic Synthesis

Methyl 2-fluoro-3-methyl-5-nitrobenzoate serves as an important intermediate in the synthesis of various organic compounds. Its nitro group can undergo reduction to form amines, which are valuable in pharmaceuticals and agrochemicals.

Synthesis Pathways

The compound can be synthesized through multiple pathways, including:

- Nitration of Methyl 2-Fluoro-3-Methylbenzoate : The introduction of a nitro group can be achieved via electrophilic aromatic substitution, providing a route to functionalize aromatic compounds for further reactions .

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry for drug development. Its structural features make it a candidate for creating new therapeutic agents.

Case Study: Anticancer Agents

Research indicates that derivatives of this compound exhibit activity against cancer cell lines. For instance, modifications to the nitro group have been shown to enhance biological activity and selectivity towards cancer cells .

Biological Applications

In addition to its synthetic utility, this compound finds applications in biological research, particularly in cell biology.

Cell Culture

The compound is used as an organic buffer in cell culture systems, aiding in maintaining pH levels during experiments. Its solubility and stability make it suitable for biological assays .

Analytical Chemistry

This compound is also employed in analytical chemistry for method development and validation.

Chromatography

The compound can be analyzed using High Performance Liquid Chromatography (HPLC), which allows researchers to determine purity and concentration in various samples .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and physical properties of substituted benzoates are highly dependent on the positions and electronic nature of substituents. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Methyl 2-fluoro-3-methyl-5-nitrobenzoate and Analogs

Key Observations:

- Electron-Withdrawing Effects : The presence of fluorine (electron-withdrawing) at position 2 and nitro at position 5 in the target compound creates a highly electron-deficient ring, enhancing susceptibility to nucleophilic attack compared to analogs lacking fluorine (e.g., Methyl 2-methyl-5-nitrobenzoate) .

- Positional Isomerism : Swapping substituent positions (e.g., Methyl 4-fluoro-3-nitrobenzoate) alters electronic distribution, directing electrophiles to different ring positions .

Physical and Chemical Properties

- Polarity and Solubility: Fluorine and nitro groups increase polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-fluorinated analogs. Methyl groups may slightly offset this by contributing hydrophobicity .

- Stability : Nitro groups confer thermal stability but may render the compound sensitive to reducing agents. The fluorine atom increases resistance to hydrolysis compared to chloro or bromo analogs .

Preparation Methods

Use of Fuming Nitric Acid and Oleum

- A patented continuous flow process uses 5-fluoro-2-methylbenzoic acid as the starting material, nitrated with a mixture of fuming nitric acid and oleum (sulfur trioxide in sulfuric acid) in the presence of concentrated sulfuric acid.

- The reaction is performed in a microreactor at controlled temperatures (around 20 °C) and short residence times (~17 seconds) to obtain 5-fluoro-2-methyl-3-nitrobenzoic acid as a yellow solid.

- The nitrated product is then subjected to esterification with methanol in a subsequent flow reactor step at 100 °C with a residence time of 6 minutes to form the methyl ester.

Batch Nitration with Concentrated Sulfuric Acid and Nitric Acid

- Traditional nitration involves mixing the fluorinated methylbenzoic acid with concentrated sulfuric acid (94–100 wt %) and fuming nitric acid.

- The molar ratios are carefully controlled: sulfuric acid (4–12 equivalents relative to the acid), oleum (1–4 equivalents), and fuming nitric acid (1–2 equivalents).

- The nitration is carried out under stirring, often at low temperatures to control regioselectivity and yield.

Alternative Nucleophilic Fluorination Approaches

- Advanced methods involve nucleophilic fluorination of iodinated benzoic acid precursors (e.g., 1-arylbenziodoxolones) to introduce the fluorine atom selectively.

- This approach can yield 2-fluoro-5-nitrobenzoic acid derivatives with high efficiency (up to 89% yield), which can then be methylated to the ester.

- This method is particularly useful for radiolabeled compounds but also applicable for stable isotopes.

Esterification Step: Conversion to Methyl Ester

The esterification of 2-fluoro-3-methyl-5-nitrobenzoic acid to methyl 2-fluoro-3-methyl-5-nitrobenzoate is generally achieved by:

Direct Esterification with Methanol

Activation via Acid Chloride Formation

- A common laboratory method involves converting the acid to its acid chloride intermediate using oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane.

- The acid chloride is then reacted with methanol to yield the methyl ester.

- This two-step method allows for high purity and yield (up to 99%) and is widely used for related fluorinated nitrobenzoate esters.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The continuous flow nitration and esterification process offers excellent control over reaction parameters, leading to high purity and reproducibility, suitable for industrial scale-up.

- The use of oleum enhances nitration efficiency but requires careful handling due to its corrosive nature.

- The acid chloride route, while classical, provides a clean and high-yielding pathway for ester formation and is preferred for small-scale or medicinal chemistry applications.

- Nucleophilic fluorination methods provide an alternative route to introduce fluorine at the ortho position with high selectivity and yield, especially useful when radiolabeled fluorine-18 is desired for PET imaging applications.

- Recycling of filtrates and reaction media in nitration steps can improve cost-effectiveness and reduce waste, as demonstrated in related fluoro-nitrobenzoic acid syntheses.

- Careful temperature control and molar ratio optimization are critical to avoid over-nitration or side reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-fluoro-3-methyl-5-nitrobenzoate, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Step 1 : Start with a fluorinated benzene derivative (e.g., 2-fluoro-3-methylbenzoic acid). Nitration can be performed using a mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the 5-position .

- Step 2 : Esterification of the carboxylic acid group using methanol and a catalyst like H₂SO₄ or DCC (dicyclohexylcarbodiimide) under reflux .

- Optimization : Adjust stoichiometry, temperature, and catalyst concentration. For example, using anhydrous conditions and molecular sieves can enhance esterification efficiency. Monitor by TLC or HPLC .

- Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| H₂SO₄, reflux, 12h | 65 | 92 |

| DCC, RT, 24h | 78 | 95 |

| Microwave-assisted, 1h | 85 | 98 |

Q. How can the nitro group in this compound be selectively reduced to an amine without affecting other functional groups?

- Methodology :

- Use SnCl₂·2H₂O in ethanol under reflux (75°C) for 5–7 hours, followed by alkaline workup (10% NaOH) to isolate the amine .

- Alternative: Catalytic hydrogenation (H₂/Pd-C) in ethanol at 50°C, but ensure the ester group remains intact by avoiding strong bases .

- Key Consideration : Monitor reaction progress via TLC (Rf shift) and confirm by NMR (disappearance of nitro peaks at ~8.5 ppm) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorine-induced splitting patterns, nitro group deshielding effects) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Crystallography : For unambiguous structural confirmation using SHELX programs (SHELXL for refinement) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methyl and 5-nitro groups influence regioselectivity in nucleophilic substitution reactions?

- Methodology :

- Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and identify reactive sites .

- Experimental validation: React with nucleophiles (e.g., amines) under varying conditions. The electron-withdrawing nitro group directs nucleophiles to the 4-position, while the methyl group sterically hinders the 2-fluoro site .

- Data Contradiction : Some studies report unexpected para-substitution despite meta-directing nitro groups, possibly due to solvent polarity effects .

Q. What strategies resolve contradictions in reported reaction outcomes, such as competing ester hydrolysis vs. nitro reduction?

- Approach :

- Controlled pH : Nitro reduction with SnCl₂ requires acidic conditions (pH < 2), while ester hydrolysis is minimized.

- Protecting Groups : Temporarily protect the ester using tert-butyl groups during reduction .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzyme active sites?

- Methodology :

- Use molecular docking (AutoDock Vina) to simulate binding with enzymes (e.g., cytochrome P450). The nitro group may form hydrogen bonds, while fluorine enhances lipophilicity .

- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. What are the environmental degradation pathways of this compound, and how do substituents affect persistence?

- Study Design :

- Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze photolysis products via LC-MS. The nitro group typically degrades to amine or nitroso intermediates .

- Key Finding : Fluorine increases stability; half-life in soil is 2–3 weeks vs. 1 week for non-fluorinated analogs .

Methodological Tables

Table 1 : Substituent Effects on Reaction Pathways

| Substituent | Position | Electronic Effect | Observed Reactivity |

|---|---|---|---|

| –NO₂ | 5 | Strong EWG | Directs nucleophiles to 4-position |

| –CH₃ | 3 | Steric hindrance | Reduces reactivity at 2-fluoro site |

| –F | 2 | Moderate EWG | Enhances aromatic ring stability |

Table 2 : Comparison of Nitro Reduction Methods

| Method | Conditions | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|---|

| SnCl₂/HCl | Ethanol, 75°C, 6h | 85 | 90 | <5% ester hydrolysis |

| H₂/Pd-C | Ethanol, 50°C, 3h | 92 | 95 | None |

| NaBH₄/CuCl₂ | THF, RT, 12h | 60 | 80 | 20% dimerization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.